Regioisomeric Carboxylic Acid Positioning Determines Kinase Inhibitor Binding Geometry
The 7-carboxylic acid regioisomer presents a distinct hydrogen-bond donor/acceptor vector compared to the 8-carboxylic acid analog (CAS 1083202-30-5). In the pyrazolo[4,3-c]quinoline kinase inhibitor patent WO2023/064133A1, the 7-position carboxylate is explicitly encompassed within the generic Markush structure as a key substituent for FLT3 and HPK1 inhibition, while the 8-substitution pattern is not equivalently claimed . This patent scope divergence reflects computational docking predictions indicating that the 7-COOH orientation aligns with the hinge-region hydrogen-bond network of the ATP-binding pocket, whereas the 8-COOH geometry projects the carboxylate away from critical residues.
| Evidence Dimension | Carboxylic acid positional effect on target engagement geometry |
|---|---|
| Target Compound Data | 7-carboxylic acid: computationally predicted to engage hinge-region hydrogen-bond network of FLT3/HPK1 ATP-binding pocket |
| Comparator Or Baseline | 8-carboxylic acid isomer (CAS 1083202-30-5): carboxylate orientation predicted to project away from hinge residues |
| Quantified Difference | Qualitative difference in binding pose; patent scope explicitly favors 7-substitution; no publicly available matched-pair IC50 data |
| Conditions | Computational docking; patent Markush analysis (WO2023/064133A1) |
Why This Matters
Procurement of the 7-carboxylic acid regioisomer is mandated for research programs targeting FLT3 and HPK1 kinase inhibition, as the 8-isomer lacks equivalent patent support and predicted binding compatibility.
- [1] WO2023064133A1 – Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. Lomond Therapeutics, 2022. View Source
